

M351-0056: A Novel Modulator of VISTA-Mediated Cytokine Secretion

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Compound of Interest

Compound Name: M351-0056

Cat. No.: B11199581

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

M351-0056 is a novel, low molecular weight compound that has been identified as a modulator of the immune-checkpoint protein V-domain immunoglobulin suppressor of T-cell activation (VISTA).[1][2] VISTA is a key negative checkpoint regulator that plays a crucial role in maintaining immune homeostasis. Dysregulation of VISTA has been implicated in the pathogenesis of various autoimmune diseases. **M351-0056** has demonstrated a significant capacity to reduce the secretion of pro-inflammatory cytokines, positioning it as a promising therapeutic candidate for autoimmune and inflammatory disorders.[1][2][3][4] This technical guide provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with the immunomodulatory effects of **M351-0056**.

Data Presentation: Quantitative Effects of M351-0056 on Cytokine Secretion

The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the impact of **M351-0056** on cytokine production.

Table 1: In Vitro Efficacy of **M351-0056**

Cell Type	Cytokine	M351-0056 Concentration	Observed Effect	Reference
Jurkat Cells (overexpressing VISTA)	IL-2	25 μ M	Dose-dependent inhibition of IL-2 production.	[5]
Jurkat Cells (overexpressing VISTA)	IL-2	50 μ M	Further significant inhibition of IL-2 production compared to 25 μ M.	[5]
Human CD4+ T Cells	IFN- γ , IL-17A, TNF- α , IL-2	Not specified	Decreased cytokine secretion.	[1]
Human Peripheral Blood Mononuclear Cells (PBMCs)	Not specified	Not specified	Reduced cytokine production.	[3]

Quantitative data on the percentage of inhibition for human CD4+ T cells and PBMCs were not available in the reviewed literature.

Table 2: In Vivo Efficacy of **M351-0056** in an Imiquimod-Induced Psoriasis Mouse Model

Cytokine (mRNA expression in skin lesions)	Treatment	Observed Effect	Reference
IFN- γ , TNF- α , IL-1 β , IL-17, IL-23	M351-0056 (oral administration)	Decreased mRNA and protein expression of inflammatory cytokines.	[1]

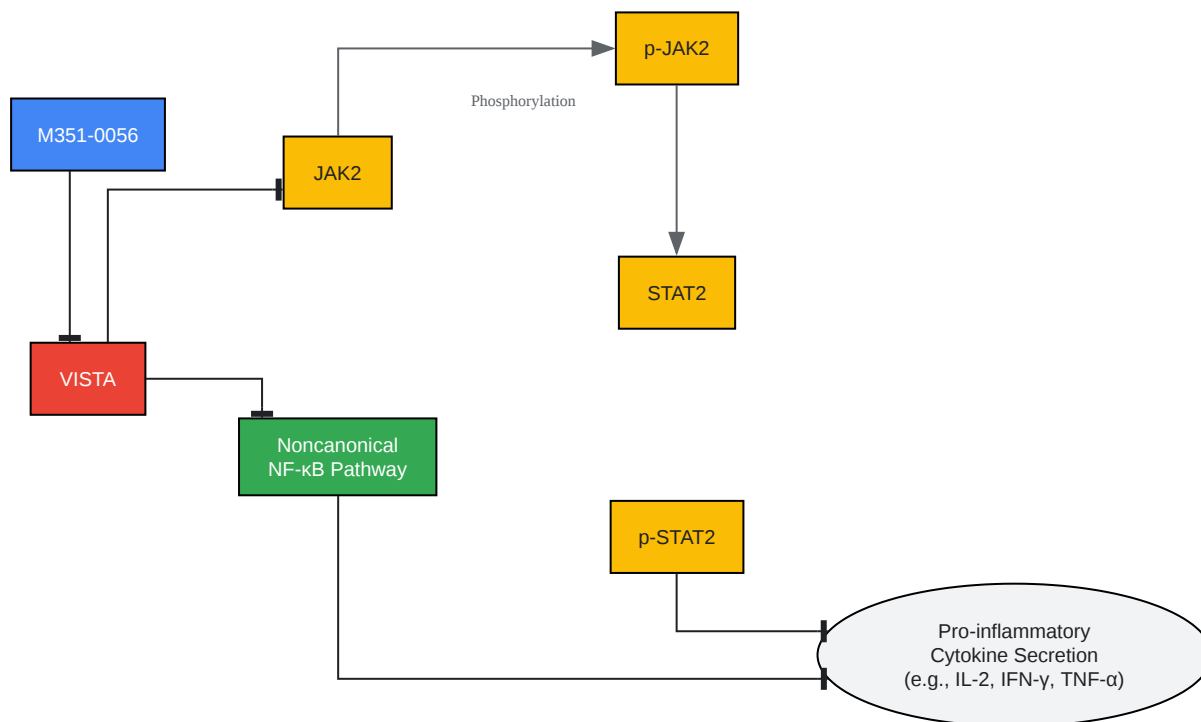
Specific quantitative fold-change or percentage reduction values for in vivo cytokine mRNA and protein levels were not detailed in the referenced abstracts.

Core Mechanism of Action

M351-0056 exerts its immunomodulatory effects by targeting the VISTA protein. It has a binding affinity (KD) for the human VISTA-extracellular domain of $12.60 \pm 3.84 \mu\text{M}$, as determined by microscale thermophoresis.[1][2][6] The proposed mechanism of action involves the modulation of downstream signaling pathways, primarily the JAK2-STAT2 pathway.[1] RNA-sequencing analysis of PBMCs treated with **M351-0056** revealed differential gene expression related to this pathway.[1] Furthermore, studies in a lupus mouse model suggest that VISTA agonists like **M351-0056** may also attenuate disease progression by inhibiting the noncanonical NF- κ B pathway.[3][4]

Mandatory Visualizations

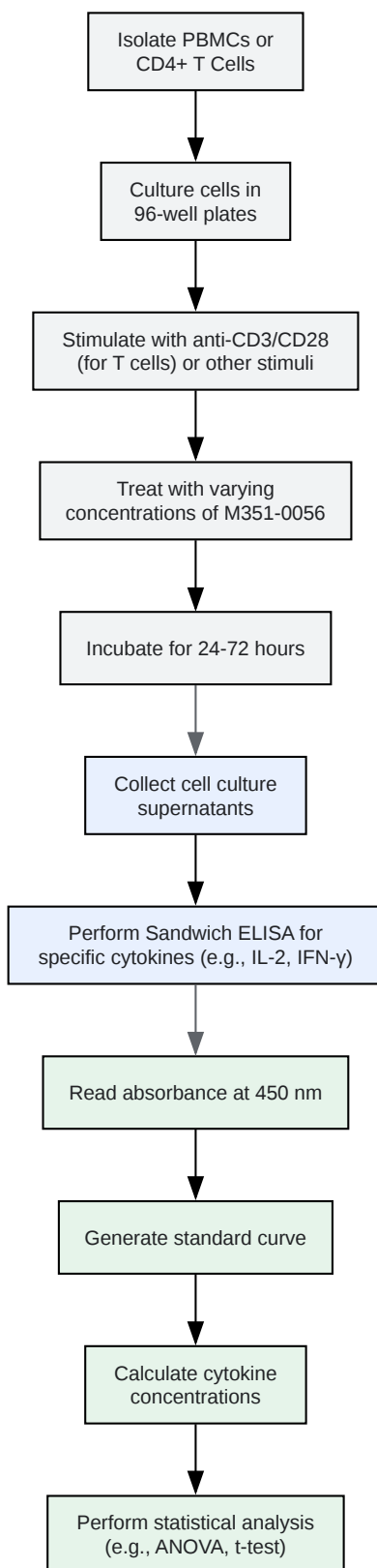
Signaling Pathway of M351-0056



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Caption: Proposed signaling pathway of **M351-0056**.

Experimental Workflow for Assessing Cytokine Secretion



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Caption: Experimental workflow for cytokine secretion analysis.

Experimental Protocols

The following are detailed, representative protocols for key experiments cited in the research of **M351-0056**.

In Vitro T-Cell Cytokine Secretion Assay

Objective: To quantify the effect of **M351-0056** on the secretion of cytokines from stimulated human T cells.

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD4+ T cells
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- Anti-human CD3 antibody
- Anti-human CD28 antibody
- **M351-0056** stock solution (in DMSO)
- 96-well flat-bottom cell culture plates
- ELISA kits for target cytokines (e.g., human IFN- γ , IL-2, TNF- α , IL-17A)
- Phosphate Buffered Saline (PBS)
- DMSO (vehicle control)

Procedure:

- Plate Coating: Coat the wells of a 96-well plate with anti-human CD3 antibody (e.g., 1-5 $\mu\text{g/mL}$ in sterile PBS) and incubate overnight at 4°C or for 2 hours at 37°C.
- Cell Seeding: Wash the coated wells with sterile PBS. Seed PBMCs or purified CD4+ T cells at a density of $1-2 \times 10^5$ cells/well in complete RPMI-1640 medium.

- **Stimulation and Treatment:** Add soluble anti-human CD28 antibody (e.g., 1-5 µg/mL) to the cell suspension. Add serial dilutions of **M351-0056** to the designated wells. Include a vehicle control group with DMSO at the same final concentration as the highest **M351-0056** dose.
- **Incubation:** Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.
- **Supernatant Collection:** Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatants and store them at -80°C until analysis.
- **Cytokine Quantification (ELISA):** Quantify the concentration of target cytokines in the supernatants using commercially available ELISA kits, following the manufacturer's instructions. This typically involves:
 - Coating a new 96-well plate with a capture antibody specific for the cytokine of interest.
 - Blocking the plate to prevent non-specific binding.
 - Adding the collected supernatants and a series of known standards.
 - Incubating with a biotinylated detection antibody.
 - Adding a streptavidin-HRP conjugate.
 - Adding a substrate solution (e.g., TMB) and stopping the reaction.
 - Reading the absorbance at 450 nm using a microplate reader.
- **Data Analysis:** Calculate the cytokine concentrations based on the standard curve. Compare the cytokine levels in **M351-0056**-treated groups to the vehicle control group to determine the percentage of inhibition.

Western Blot for Phosphorylated JAK2 and STAT2

Objective: To assess the effect of **M351-0056** on the phosphorylation status of JAK2 and STAT2 in immune cells.

Materials:

- PBMCs or other suitable immune cell lines
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-JAK2, anti-total-JAK2, anti-phospho-STAT2, anti-total-STAT2, and a loading control (e.g., anti-GAPDH or anti- β -actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Cell Treatment and Lysis: Treat cells with **M351-0056** at various concentrations for the desired time. Lyse the cells on ice using lysis buffer.
- Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.
- SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
- Protein Transfer: Transfer the separated proteins from the gel to a membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

- **Primary Antibody Incubation:** Incubate the membrane with the primary antibodies (e.g., anti-p-JAK2, anti-p-STAT2) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations.
- **Washing and Secondary Antibody Incubation:** Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using an imaging system.
- **Stripping and Re-probing:** To assess total protein levels, the membrane can be stripped and re-probed with antibodies against total JAK2, total STAT2, and the loading control.
- **Densitometry Analysis:** Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

RNA-Sequencing and Data Analysis

Objective: To identify differential gene expression in immune cells treated with **M351-0056**.

Materials:

- PBMCs treated with **M351-0056** or vehicle control
- RNA extraction kit
- DNase I
- RNA quality assessment system (e.g., Agilent Bioanalyzer)
- RNA-seq library preparation kit
- Next-generation sequencing (NGS) platform

Procedure:

- **RNA Extraction:** Extract total RNA from the treated and control cells using a commercial kit. Perform DNase I treatment to remove any contaminating genomic DNA.

- RNA Quality Control: Assess the quality and integrity of the extracted RNA.
- Library Preparation: Prepare RNA-seq libraries from high-quality RNA samples. This typically involves mRNA purification (for eukaryotes), fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
- Sequencing: Sequence the prepared libraries on an NGS platform.
- Data Analysis Workflow:
 - Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
 - Read Trimming: Trim adapter sequences and low-quality bases from the reads.
 - Alignment: Align the trimmed reads to a reference genome (e.g., human genome hg38) using a splice-aware aligner like STAR or HISAT2.
 - Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
 - Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to normalize the gene counts and identify genes that are differentially expressed between the **M351-0056**-treated and control groups.
 - Pathway and Gene Ontology Analysis: Perform functional enrichment analysis on the list of differentially expressed genes to identify enriched biological pathways and functions.

Conclusion

M351-0056 is a promising small molecule modulator of the VISTA immune checkpoint, with demonstrated efficacy in reducing the secretion of key pro-inflammatory cytokines. Its mechanism of action, involving the JAK2-STAT2 and potentially the noncanonical NF- κ B pathways, offers a targeted approach for the treatment of autoimmune and inflammatory diseases. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals interested in further exploring the therapeutic potential of **M351-0056**.

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